N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as Bexarotene, is a synthetic retinoid that is used in the treatment of cutaneous T-cell lymphoma. It has also been found to have potential in the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Scientific Research Applications
Antimalarial and COVID-19 Applications
A study explores the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, including compounds with structural similarities to N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide. These derivatives show potential as COVID-19 treatments through computational calculations and molecular docking studies, indicating antimalarial activity and favorable ADMET properties with low cytotoxicity at effective concentrations. The theoretical investigations of the most active compounds reveal a small ΔE value, suggesting a higher tendency for electron transfer due to the presence of benzo[b][1,4]oxazin-3-yl, benzo[b][1,4]thiazin-3-yl, and quinoxalin-2-yl rings attached to the sulfonamide ring system. This indicates a promising avenue for developing treatments against COVID-19 and malaria by targeting specific proteins of the virus and parasite (Fahim & Ismael, 2021).
Anticonvulsant Activities
N'-Benzyl 2-substituted 2-amino acetamides, which bear resemblance to the compound , have been reported to exhibit pronounced activities in established whole animal anticonvulsant models. These compounds have shown to exceed the anticonvulsant activities of phenobarbital. The study highlights that modifications at the 4'-N'-benzylamide site influence anticonvulsant activities, where electron-withdrawing groups retain activity, and specific substituents can significantly enhance this activity. This research suggests the potential of this compound derivatives in the development of novel anticonvulsant drugs (King et al., 2011).
Antimicrobial and Antibacterial Activities
Sulfanilamide derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. The study included Schiff base ligands derived from sulfanilamides and related copper(II) complexes, which were characterized and tested for their antimicrobial properties. The results indicate moderate to significant antibacterial activity against various bacterial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Salehi et al., 2016).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, demonstrates an application in the synthesis of antimalarial drugs. This study underscores the role of specific acyl donors and process optimization in achieving chemoselective acetylation, crucial for the natural synthesis of antimalarial compounds. The research highlights the potential use of enzymatic catalysis in drug synthesis, offering a sustainable and efficient approach to producing key intermediates for antimalarial drugs (Magadum & Yadav, 2018).
Future Directions
The future directions for “N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives involve the design of new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the public health of our modern society .
Mechanism of Action
Mode of Action
It is suggested that the compound may undergo a free radical reaction . In the initiating step, a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH) .
Biochemical Pathways
It is known that the compound is involved in free radical reactions , which can affect various biochemical pathways in the body.
Result of Action
Similar compounds have been studied for their anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18(20-10-6-3-7-11-20)25-30(27,28)22-14-12-21(13-15-22)29-17-23(26)24-16-19-8-4-2-5-9-19/h2-15,18,25H,16-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWUOENSVYITSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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